Benzofuroxan
Overview
Description
Benzofuroxan is a heterocyclic organic compound with the molecular formula C_6H_4N_2O_2 It is characterized by a fused benzene and furoxan ring system
Mechanism of Action
Target of Action
Benzofuroxan is a class of compounds that have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
This compound’s mode of action involves the intracellular production of free-radical species . It’s suggested that this compound blocks translation , which could lead to the inhibition of protein synthesis and ultimately cell death. The compound’s interaction with its targets leads to changes at the molecular level, affecting the normal functioning of the cell.
Biochemical Pathways
It’s known that this compound derivatives induce apoptosis via the internal mitochondrial pathway and increase reactive oxygen species (ros) production . This suggests that this compound may affect pathways related to oxidative stress and apoptosis.
Pharmacokinetics
It’s mentioned that the compound was found to be orally bioavailable , indicating that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The result of this compound’s action at the molecular and cellular level is the induction of apoptosis, or programmed cell death . This is associated with an increase in ROS production , which can cause damage to cell structures and lead to cell death. In terms of its biological activity, this compound has shown significant effects against various types of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the antimicrobial activity of this compound derivatives only appears when at least two this compound moieties are introduced per phenol . This suggests that the structure and composition of the compound can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Benzofuroxan plays a significant role in biochemical reactions. It is known to interact with aliphatic thiol groups, both in low-molecular-weight molecules and in enzymes . These interactions often lead to the reduction of this compound to o-benzoquinone .
Cellular Effects
This compound has been found to exhibit cytotoxicity against various types of cells, including human duodenal adenocarcinoma (HuTu 80), human breast adenocarcinoma (MCF-7), and human cervical carcinoma cell lines . This cytotoxicity is associated with the induction of apoptosis via the internal mitochondrial pathway and an increase in ROS production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to induce apoptosis via the internal mitochondrial pathway, suggesting that it may interact with components of this pathway .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuroxan can be synthesized through several methods. One common method involves the cyclization of o-nitrophenylhydroxylamine. This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process. Another method involves the oxidation of o-phenylenediamine using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of o-phenylenediamine. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Benzofuroxan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzofurazan oxide.
Reduction: Reduction of this compound can yield o-phenylenediamine.
Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Benzofurazan oxide.
Reduction: o-Phenylenediamine.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Benzofuroxan has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives have shown significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Some this compound derivatives are being investigated for their potential use as therapeutic agents due to their ability to release nitric oxide, which has various physiological effects.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Furoxan: Similar to benzofuroxan but lacks the benzene ring.
Benzofuran: Contains a benzene ring fused to a furan ring but lacks the nitrogen atoms present in this compound.
Benzothiophene: Contains a benzene ring fused to a thiophene ring.
Uniqueness of this compound: this compound is unique due to its fused benzene and furoxan ring system, which imparts distinct chemical and biological properties. Its ability to release nitric oxide and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-oxido-2,1,3-benzoxadiazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAMBAZBICIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NO[N+](=C2C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-96-6 | |
Record name | Benzofuroxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuroxan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,1,3-Benzoxadiazole, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-benzo-2-oxa-1,3-diazole oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOFURAZAN N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34FFO6Y520 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzofuroxan?
A1: this compound, also known as benzo[1,2-c]1,2,5-oxadiazole N-oxide, has the molecular formula C6H4N2O2 and a molecular weight of 136.11 g/mol. []
Q2: Are there spectroscopic data available for this compound and its derivatives?
A2: Yes, various spectroscopic techniques have been employed to characterize this compound derivatives. These include UV/VIS, FT-IR, NMR (1H, 13C, 14N, 17O), and 119Sn Mössbauer spectroscopy. [, , , , , ]
Q3: What is known about the density of this compound derivatives?
A3: this compound derivatives are known for their relatively high densities. For example, 5,6-dinitrothis compound (5,6-DNBF) exhibits a density of 1.88 g/cm3, exceeding that of its isomer 4,6-dinitrothis compound (4,6-DNBF) at 1.76 g/cm3. []
Q4: How does the molecular structure of this compound influence its thermal decomposition?
A4: The chemical structure of this compound significantly impacts its thermal decomposition properties, including activation energy (E) and pre-exponential factor (A). Increasing the number of furoxan rings fused to the benzene core tends to lower the activation energy. Substituents like amino, nitro, methylamino, and carbonyl groups also influence E, likely due to their effects on physical properties like melting point, which in turn affect decomposition rates. []
Q5: How do benzofuroxans react with thiols?
A5: Benzofuroxans act as specific oxidizing agents for thiols. They readily react with aliphatic thiols, both in small molecules and in enzymes like papain, ficin, and bromelain. This reaction reduces this compound to o-benzoquinone dioxime. The fate of the thiol depends on its structure and can lead to disulfide formation or sulfenic acid generation. [, ]
Q6: Can benzofuroxans be used for the synthesis of other heterocycles?
A6: Yes, benzofuroxans are versatile precursors for various heterocycles. They react with electron-rich heterocycles or carbanions to form quinoxaline dioxides, benzimidazoles, and phenazine derivatives. These derivatives exhibit diverse biological activities, including cytotoxic, antimycobacterial, antimalarial, antileishmanial, and antituberculosis properties. [, , , , ]
Q7: How do benzofuroxans react with 1,3-dicarbonyl compounds?
A7: The reactions of benzofuroxans with 1,3-dicarbonyl compounds are diverse and can lead to different products depending on the reaction conditions and substituents. Benzofuroxans can undergo 1,3-dipolar cycloaddition, Beirut reaction, or Regitz diazo transfer with 1,3-dicarbonyl compounds, showcasing their versatile reactivity. [, ]
Q8: Can benzofuroxans be used as catalysts?
A8: While benzofuroxans themselves are not commonly used as catalysts, their reactions can be catalyzed. For example, the cyclocondensation of this compound with carbonyl compounds to form quinoxaline 1,4-dioxide can be efficiently catalyzed by silica gel or molecular sieves. []
Q9: Are there any specific applications of this compound derivatives as energetic materials?
A9: Yes, some this compound derivatives are investigated as potential energetic materials. 5,6-DNBF, due to its high density and potential energy output, has been investigated as a high energy density material (HEDM). []
Q10: How has computational chemistry been employed in this compound research?
A10: Computational methods like DFT have been used to study molecular rearrangements, predict thermodynamic parameters (e.g., heats of formation), and analyze structure-activity relationships. These studies help understand reactivity, stability, and potential applications of this compound derivatives. [, , , ]
Q11: What is the impact of substituents on the reactivity of benzofuroxans?
A11: Substituents on the this compound ring system significantly influence its reactivity. Electron-withdrawing groups generally enhance the electrophilicity of the furoxan ring, facilitating reactions with nucleophiles. Conversely, electron-donating groups can shift reactivity towards the carbocyclic ring. [, , , , ]
Q12: How do the properties of this compound change with the introduction of fluorine atoms?
A12: Replacing nitro groups with fluorine atoms significantly decreases the electrophilic character of this compound, as evidenced by theoretical and electrochemical studies. Nonetheless, fluorinated benzofuroxans can still undergo nucleophilic aromatic substitutions (SNAr), offering a route to new functionalized heterocycles. []
Q13: What are the known biological activities of this compound derivatives?
A13: Benzofuroxans display a broad spectrum of biological activities, including antibacterial, antifungal, antileukemic, acaricide, and immunomodulatory properties. They have also shown potential as nitric oxide-releasing agents, anticancer agents, anti-Chagas agents, calcium channel blockers, and cytotoxic agents. [, , , , , ]
Q14: Have any this compound derivatives shown promising antifungal activity?
A14: Yes, several this compound derivatives exhibited potent antifungal activity against various phytopathogenic fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. Some derivatives even surpassed the efficacy of the commercial fungicide carbendazim, suggesting their potential for development as new antifungal agents. []
Q15: Are there any this compound derivatives with potential for treating leishmaniasis?
A15: Yes, certain furoxan and this compound derivatives have demonstrated promising leishmanicidal activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis. Notably, some compounds exhibited superior selectivity and potency compared to existing drugs like amphotericin B and pentamidine. []
Q16: How do benzofuroxans interact with flavoenzymes?
A16: Benzofuroxans act as substrates for NADPH-dependent flavoenzymes like P-450 reductase (P-450R) and quinone oxidoreductase (NQO1). Their reduction by these enzymes depends on their electron-accepting potency. Interestingly, unlike nitroaromatic compounds, the enzymatic reduction of benzofuroxans does not appear to initiate redox cycling, suggesting a limited role of this mechanism in their cytotoxicity. []
Q17: Have any water-soluble salts of this compound derivatives been synthesized?
A17: Yes, water-soluble salts of benzofuroxans have been synthesized via reactions with various amines. These salts show potential in agricultural applications, improving seed germination and suppressing microflora growth. Moreover, they exhibit promising anticancer activity, particularly against M-HeLa tumor cell lines, and induce apoptosis via the mitochondrial pathway. []
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